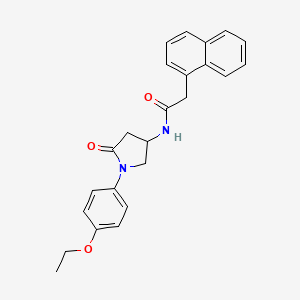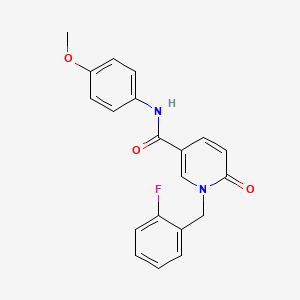![molecular formula C19H20N2O4S B11250879 2,3-dihydro-1H-indol-1-yl[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone](/img/structure/B11250879.png)
2,3-dihydro-1H-indol-1-yl[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-indol-1-yl[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. For the specific compound , the synthesis might involve the following steps:
Formation of the Indole Ring: This can be achieved by reacting phenylhydrazine with an appropriate ketone under acidic conditions.
Introduction of the Benzoxazin Moiety: This step involves the reaction of the indole derivative with a suitable benzoxazin precursor.
Functionalization with Methylsulfonyl Group:
Industrial Production Methods
Industrial production of such complex molecules typically involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of indole derivatives can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield indoline derivatives .
科学的研究の応用
2,3-dihydro-1H-indol-1-yl[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole ring system is known to interact with various receptors and enzymes, leading to its diverse biological activities. The methylsulfonyl group can enhance the compound’s ability to inhibit certain enzymes, contributing to its therapeutic potential .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: An anti-inflammatory drug with an indole core.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
The uniqueness of 2,3-dihydro-1H-indol-1-yl[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzoxazin and methylsulfonyl groups distinguishes it from other indole derivatives and contributes to its specific applications and activities .
特性
分子式 |
C19H20N2O4S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2,3-dihydroindol-1-yl-(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanone |
InChI |
InChI=1S/C19H20N2O4S/c1-13-7-8-17-16(11-13)21(26(2,23)24)12-18(25-17)19(22)20-10-9-14-5-3-4-6-15(14)20/h3-8,11,18H,9-10,12H2,1-2H3 |
InChIキー |
GJAUVBJMAMTBCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11250796.png)
![4-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250801.png)

![N-(3-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11250807.png)
![N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11250813.png)


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11250833.png)
![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11250838.png)
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250846.png)
![2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B11250869.png)
![3-(3-Bromophenyl)-6-((3-methylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11250877.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B11250881.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B11250888.png)
